Continentalic acid

Übersicht

Beschreibung

Continentalic Acid is a diterpenic acid found in Aralia continentalis and has diverse biological activities . It is active against methicillin-susceptible S. aureus (MSSA) and clinical isolates of methicillin-resistant S. aureus (MRSA) . It induces apoptosis in B cell lymphoma cells and improves renal function .

Synthesis Analysis

Continentalic Acid is extracted from dried Aralia continentalis roots . The extraction process involves evaluating different conditions such as sample weight, solvent concentration, extraction time, solid matrix, and the number of repeated extractions . The highest yield of Continentalic Acid was achieved when unpulverized samples were subjected to a single extraction for 5 hours using 50% ethanol as the solvent .

Chemical Reactions Analysis

The extraction of Continentalic Acid from Aralia continentalis involves chemical reactions, but the specific details of these reactions are not provided in the search results .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Continentalic Acid has been found to have anticancer activity in B-Cell Lymphoma . It efficiently kills B-lymphoma cells . The cytotoxic activities of continentalic acid are specific towards cancer cells while leaving normal murine cells and tissues unharmed . It represses the expression of pro-survival Bcl-2 family members, such as Mcl-1 and Bcl-xL . It dissociates the mitochondrial membrane potential, leading to the stimulation of effector caspase 3/7 activities and, ultimately, cell death .

Anti-arthritis Activity

Continentalic Acid has been used in the treatment of rheumatoid arthritis . It has been loaded into transfersomes embedded in Carbopol gel containing permeation enhancer (PE) for the treatment of rheumatoid arthritis . The fabricated CA-TF-gel along with PE (CA-TF-PE-gel) showed better ex vivo skin penetration than plain CA gel and CA-TF-gel without PE . In vivo evaluation supported improved therapeutic outcomes of CA-TF-PE-gel in terms of behavioral findings, arthritic index, and histological findings .

Inhibition of MMP Activities

The inhibition of MMP activities or their expression levels in arthritic joints can be an important therapeutic strategy for the treatment of OA as well as RA . Continentalic Acid has been found to have this inhibitory effect .

Antibacterial Activity

Continentalic Acid has been found to have antibacterial activity against S. aureus . It has a minimum inhibitory concentration of about 8-16 μg/mL, including against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA) strains .

Wirkmechanismus

Target of Action

Continentalic acid, a diterpenoid extracted from Aralia continentalis, has been found to have significant antibacterial activity against the oral pathogen Streptococcus mutans . In addition, it has been shown to repress the expression of pro-survival Bcl-2 family members, such as Mcl-1 and Bcl-xL, which play a crucial role in the survival of cancer cells .

Mode of Action

When S. mutans is exposed to continentalic acid, severe growth defects and unique morphology changes are observed . The proportion of unsaturated fatty acids in the cell membrane increases compared to that of saturated fatty acids in the presence of continentalic acid . This suggests that the compound interacts with the bacterial cell membrane, altering its composition and disrupting normal cell function.

In the context of cancer, continentalic acid has been shown to dissociate the mitochondrial membrane potential, leading to the stimulation of effector caspase 3/7 activities and, ultimately, cell death .

Biochemical Pathways

Continentalic acid treatment modulates the expression of genes or operons involved in cell membrane synthesis, cell division, and carbohydrate metabolism of S. mutans . This indicates that the compound affects multiple biochemical pathways, leading to a broad range of downstream effects.

Pharmacokinetics

Research has shown that continentalic acid can be effectively delivered to the diseased target site via a topical route . This suggests that the compound has good bioavailability when administered topically.

Result of Action

The result of continentalic acid’s action is a significant reduction in the growth and viability of targeted cells. In the case of S. mutans, this leads to a decrease in bacterial infection . In cancer cells, this results in increased cell death .

Action Environment

The action of continentalic acid can be influenced by environmental factors. For instance, the presence of other compounds, such as those found in a topical gel, can enhance the skin penetration and therapeutic outcomes of continentalic acid . .

Safety and Hazards

Zukünftige Richtungen

Continentalic Acid has shown potential in the treatment of B-cell lymphoma . It exhibits anti-cancer activities and has a synergistic inhibitory effect on the survival of B-lymphoma cells when combined with roflumilast . Therefore, it may hold significant potential for the treatment of B-cell lymphoma .

Eigenschaften

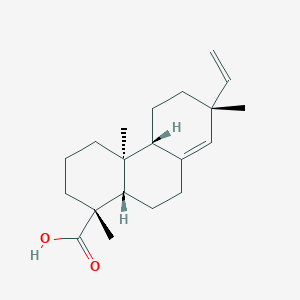

IUPAC Name |

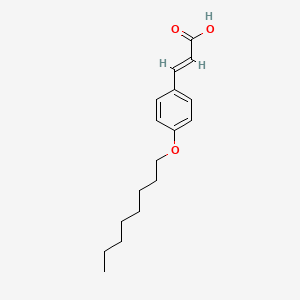

(1R,4aS,4bR,7R,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVJRKBZMUDEEV-XIHRTOKZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Continentalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B3039112.png)

![6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B3039131.png)